Mesityltrimethylsilane
Overview
Description
Mesityltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiC₆H₂(CH₃)₃. It is a derivative of trimethylsilane where the hydrogen atom is replaced by a mesityl group, which is a 2,4,6-trimethylphenyl group. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesityltrimethylsilane can be synthesized through several methods. One common method involves the reaction of mesityl chloride with trimethylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:
C6H2(CH3)3Cl+NaH+(CH3)3SiH→(CH3)3SiC6H2(CH3)3+NaCl+H2
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Mesityltrimethylsilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form mesityltrimethylsilanol.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mesityltrimethylsilanol.
Reduction: Various reduced silicon-containing compounds.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Mesityltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of mesityltrimethylsilane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its molecular targets include electrophilic and nucleophilic centers in organic molecules, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the mesityl group, making it less reactive in certain applications.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Triphenylsilane: Contains phenyl groups, making it more sterically hindered and less reactive in some reactions.
Uniqueness
Mesityltrimethylsilane is unique due to the presence of the mesityl group, which provides steric protection and enhances its stability. This makes it particularly useful in reactions where stability and selective reactivity are crucial.
Properties
IUPAC Name |
trimethyl-(2,4,6-trimethylphenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-9-7-10(2)12(11(3)8-9)13(4,5)6/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJDWJKSWONJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269519 | |
Record name | 1,3,5-Trimethyl-2-(trimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-91-5 | |
Record name | 1,3,5-Trimethyl-2-(trimethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2060-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Trimethyl-2-(trimethylsilyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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